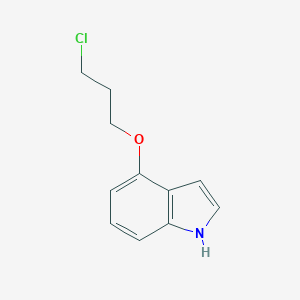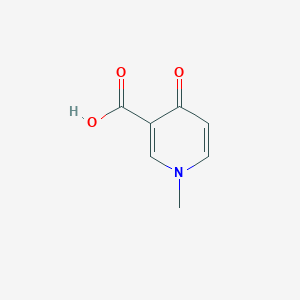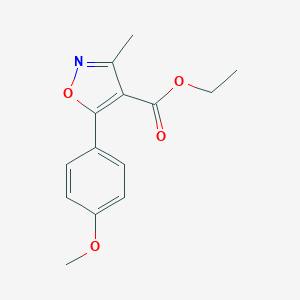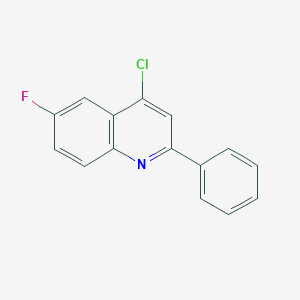
4-Chloro-6-fluoro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of quinolines, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 4-Chloro-6-fluoro-2-phenylquinoline is not fully understood. However, several studies have suggested that the compound exerts its biological activities through the inhibition of specific enzymes and receptors. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, the compound has been reported to interact with several receptors, including the estrogen receptor and the adenosine A3 receptor.
Biochemical And Physiological Effects
4-Chloro-6-fluoro-2-phenylquinoline has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound has also been reported to modulate the expression of several genes involved in various cellular processes, including cell cycle regulation and DNA repair.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 4-Chloro-6-fluoro-2-phenylquinoline is its relatively simple synthesis method, making it a viable option for large-scale production. Additionally, the compound exhibits a wide range of biological activities, making it a promising candidate for medicinal chemistry research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for 4-Chloro-6-fluoro-2-phenylquinoline research. One of the areas of interest is the development of more potent derivatives of the compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Moreover, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, 4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound with significant potential in medicinal chemistry research. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's relatively simple synthesis method and diverse biological activities make it a promising candidate for further research. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Scientific Research Applications
4-Chloro-6-fluoro-2-phenylquinoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported the compound's effectiveness against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has shown significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
CAS RN |
103914-45-0 |
|---|---|
Product Name |
4-Chloro-6-fluoro-2-phenylquinoline |
Molecular Formula |
C15H9ClFN |
Molecular Weight |
257.69 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI Key |
QCRHWRDDABONAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
synonyms |
4-Chloro-6-fluoro-2-phenylquinoline |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

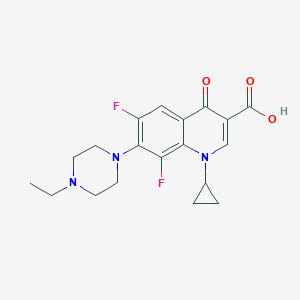
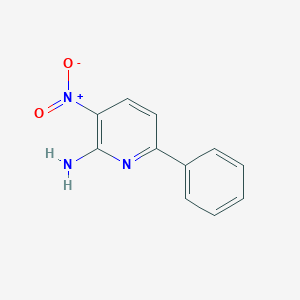

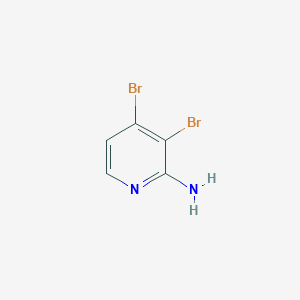
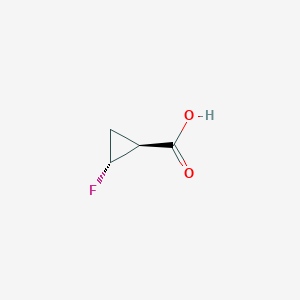
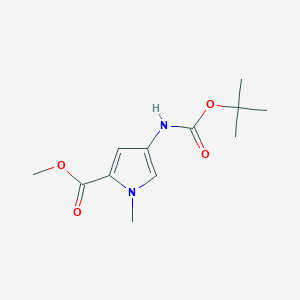
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
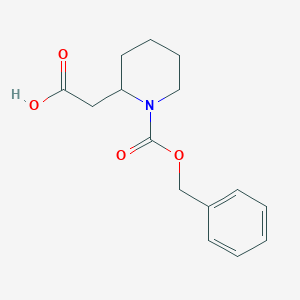
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

